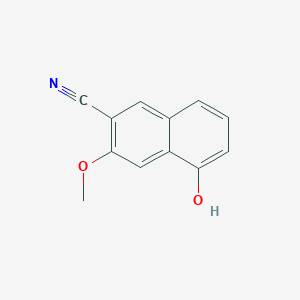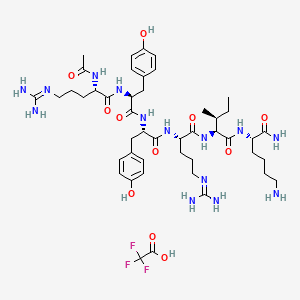
Ac-RYYRIK-NH2 TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-RYYRIK-NH2 TFA, also known as acetyl-RYYRIK-amide trifluoroacetate, is a potent partial agonist for the opioid receptor-like 1 (ORL1) receptor. It acts as an endogenous ligand of ORL1 and serves as a specific antagonist that inhibits G protein activation. This compound is widely used in scientific research due to its unique properties and interactions with the nociceptin/orphanin FQ (noc/OFQ) receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ac-RYYRIK-NH2 TFA is synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc-strategy. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS, followed by purification and lyophilization to obtain the final product in a stable form .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-RYYRIK-NH2 TFA primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the peptide chain .
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU or HATU, and bases such as DIPEA.
Cleavage from Resin: Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Oxidation/Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and dithiothreitol (DTT) for reduction.
Major Products Formed
The major product formed from these reactions is the desired peptide, this compound, along with by-products such as truncated peptides and protecting group remnants .
Applications De Recherche Scientifique
Ac-RYYRIK-NH2 TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating nociceptin/orphanin FQ receptor activity.
Medicine: Explored for potential therapeutic applications in pain management and neurological disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
Mécanisme D'action
Ac-RYYRIK-NH2 TFA exerts its effects by binding to the ORL1 receptor, acting as a partial agonist. It inhibits G protein activation and competitively blocks the stimulation of [35S]-GTPγS binding to G proteins by nociceptin/orphanin FQ. This interaction modulates various signaling pathways involved in pain perception and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nociceptin/orphanin FQ (N/OFQ): A heptadecapeptide that selectively activates the ORL1 receptor.
Ac-RYYRWK-NH2: A modified analog of Ac-RYYRIK-NH2 with similar receptor binding properties.
Uniqueness
Ac-RYYRIK-NH2 TFA is unique due to its dual role as both an agonist and antagonist for the ORL1 receptor. This dual functionality allows it to modulate receptor activity in a specific manner, making it a valuable tool in receptor studies and drug development .
Propriétés
Formule moléculaire |
C46H71F3N14O11 |
|---|---|
Poids moléculaire |
1053.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H70N14O9.C2HF3O2/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48;3-2(4,5)1(6)7/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t25-,31-,32-,33-,34-,35-,36-;/m0./s1 |
Clé InChI |
QTKKKFGDGCRSRH-VANAKWAUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


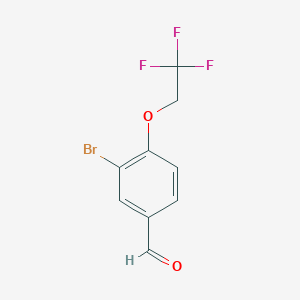
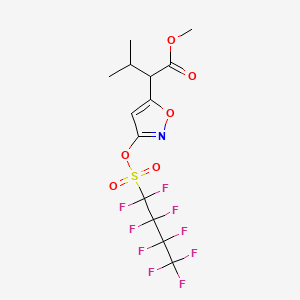
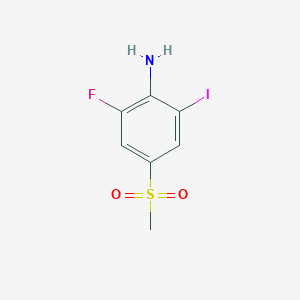
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
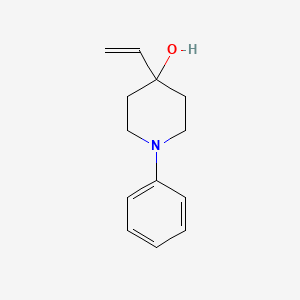
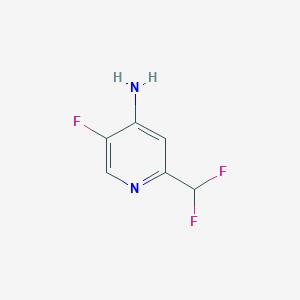
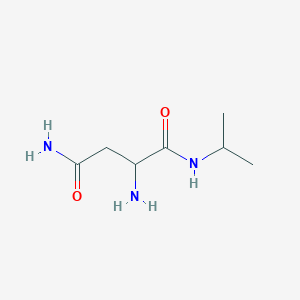
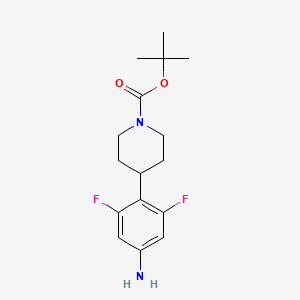
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
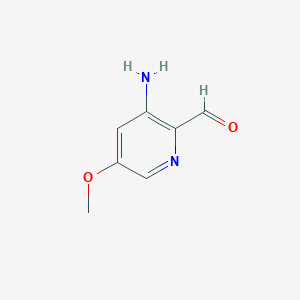
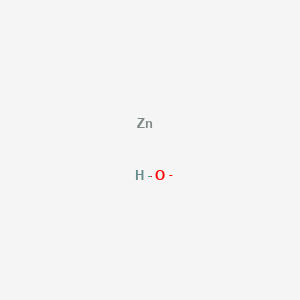
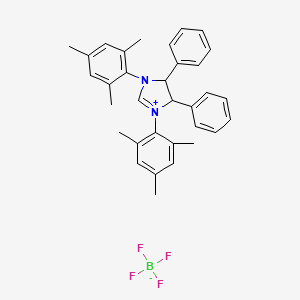
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
